Sodium 2,3,4-trichlorophenolate
Description
Sodium 2,3,4-trichlorophenolate (CAS 1320-79-2) is the sodium salt of 2,3,4-trichlorophenol. Its molecular formula is C₆H₂Cl₃NaO, with a molecular weight of 219.428 g/mol . The compound is characterized by chlorine substituents at the 2-, 3-, and 4-positions of the phenolic ring, influencing its solubility, reactivity, and environmental behavior. Key physical properties include a boiling point of 260.3°C and a vapor pressure of 0.00763 mmHg at 25°C, indicating moderate volatility .
Structure
3D Structure of Parent
Properties
CAS No. |
93982-30-0 |
|---|---|
Molecular Formula |
C6H2Cl3NaO |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
sodium;2,3,4-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-2-4(10)6(9)5(3)8;/h1-2,10H;/q;+1/p-1 |
InChI Key |
YFPNAQYEHBHHHI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,3,4-trichlorophenolate is typically synthesized by reacting 2,3,4-trichlorophenol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the phenol group of 2,3,4-trichlorophenol is deprotonated by sodium hydroxide, forming the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with stirring mechanisms to ensure uniform mixing. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3,4-trichlorophenolate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form higher chlorinated phenols or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated phenols.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include higher chlorinated phenols or quinones.
Reduction: Products include less chlorinated phenols or completely dechlorinated phenols.
Scientific Research Applications
Sodium 2,3,4-trichlorophenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated aromatic compounds.
Biology: The compound is studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of sodium 2,3,4-trichlorophenolate involves its interaction with cellular components, leading to disruption of cellular processes. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. It can also disrupt cell membranes, leading to cell lysis and death. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Sodium 2,4,5-Trichlorophenolate (CAS 136-32-3)
Structural Features : Chlorine substituents at the 2-, 4-, and 5-positions.
Molecular Formula : C₆H₂Cl₃NaO (identical to 2,3,4-isomer) .
Applications :
Toxicity and Risks :
- Production involves a hazardous side reaction forming 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent carcinogen, due to condensation of two sodium 2,4,5-trichlorophenolate molecules at elevated temperatures .
- Documented occupational health issues, including chloracne and systemic toxicity in workers exposed to TCDD-contaminated facilities .
Regulatory Status :
Sodium 2,4,6-Trichlorophenolate
Structural Features : Chlorine substituents at the 2-, 4-, and 6-positions.
Molecular Formula : C₆H₂Cl₃NaO .
Applications :
Environmental Behavior :
- The parent acid (2,4,6-trichlorophenol) has a pKa of 6.0–7.0, making it less acidic than 2,3,4-trichlorophenol (pKa 6.50) .
- Higher water solubility of the sodium salt enhances environmental mobility compared to non-ionic forms .
Toxicity :
Sodium 2,3,6-Trichlorophenylacetate (CAS 2439-00-1)
Structural Features : Acetate derivative with chlorine substituents at 2-, 3-, and 6-positions.
Applications :
Key Differences :
Structural and Functional Implications
- Chlorine Position Influence: 2,4,5-Isomer: The 2,4,5-configuration facilitates dioxin formation during synthesis, whereas 2,3,4- and 2,4,6-isomers lack the steric arrangement necessary for TCDD production . Solubility and Bioavailability: Sodium salts of trichlorophenols exhibit higher water solubility than their parent acids, increasing bioavailability and environmental persistence .
- Environmental Fate: Sodium 2,4,5-trichlorophenolate’s association with TCDD has led to its phased discontinuation under the Stockholm Convention . Sodium 2,3,4-trichlorophenolate’s environmental impact remains understudied, though its pKa (6.50) suggests moderate ionization in natural waters, influencing adsorption and degradation .
Biological Activity
Sodium 2,3,4-trichlorophenolate is a sodium salt derived from 2,3,4-trichlorophenol, characterized by three chlorine substituents on the aromatic ring. This compound exhibits significant biological activity, primarily as a bactericide and fungicide, making it valuable in agricultural and industrial applications. Its structure closely resembles that of natural phenolic compounds, which enhances its interaction with biological systems.
The molecular formula for this compound is . The presence of chlorine atoms modifies its chemical reactivity and biological interactions. The mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis and death. This disruption is thought to induce oxidative stress within cells, affecting cellular respiration and other metabolic processes.
Biological Activity Overview
This compound has been studied for its various biological activities:
- Antimicrobial Activity : It shows effectiveness against a range of bacteria and fungi. The compound's chlorinated structure allows for enhanced interaction with microbial membranes, leading to increased permeability and cell death.
- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in lymphocytes at certain concentrations. For instance, studies have shown that concentrations between 125-600 ppm significantly affect lymphocyte viability and morphology .
- Oxidative Stress Induction : The compound can induce oxidative stress in various cell types, which may lead to apoptosis or necrosis depending on the exposure duration and concentration.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Sodium 2,4-dichlorophenolate | Two chlorine atoms on the phenolic ring | Less toxic than this compound |
| Sodium 2,4,5-trichlorophenolate | Three chlorine atoms; different substitution | Known for its use in herbicides like Agent Orange |
| Sodium 2,6-dichlorophenolate | Two chlorine atoms; different positions | Exhibits lower herbicidal activity compared to others |
This compound is distinct due to its specific chlorination pattern which enhances its bactericidal and fungicidal properties compared to other chlorinated phenolic compounds.
Case Studies
- Antifungal Studies : In laboratory settings, this compound has been tested against various fungal strains. Results indicated a significant reduction in fungal growth at concentrations as low as 100 ppm.
- Bactericidal Effects : A study conducted on the effects of this compound on Escherichia coli showed a decrease in bacterial viability with increasing concentrations. The minimum inhibitory concentration (MIC) was determined to be around 50 ppm.
- Toxicological Assessments : Research into the cytotoxic effects on human lymphocytes revealed that exposure to this compound led to increased cell granularity and size at higher concentrations (600 ppm), indicating potential alterations in immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
